Diclazuril, (R)-

Anticoccidial Chiral Pharmacology Poultry Research

(R)-Diclazuril (CAS 142004-15-7) is a single enantiomer of the widely used racemic triazine anticoccidial drug diclazuril. It is a benzeneacetonitrile derivative that acts as a potent inhibitor of protozoan parasites, primarily targeting the mitochondrial respiratory chain and developmental stages of Eimeria species.

Molecular Formula C17H9Cl3N4O2
Molecular Weight 407.6 g/mol
CAS No. 142004-15-7
Cat. No. B12722410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiclazuril, (R)-
CAS142004-15-7
Molecular FormulaC17H9Cl3N4O2
Molecular Weight407.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl
InChIInChI=1S/C17H9Cl3N4O2/c18-10-3-1-9(2-4-10)12(7-21)16-13(19)5-11(6-14(16)20)24-17(26)23-15(25)8-22-24/h1-6,8,12H,(H,23,25,26)/t12-/m1/s1
InChIKeyZSZFUDFOPOMEET-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Diclazuril (CAS 142004-15-7) Technical Procurement Overview: A Chiral Triazine Anticoccidial for Research and Veterinary Applications


(R)-Diclazuril (CAS 142004-15-7) is a single enantiomer of the widely used racemic triazine anticoccidial drug diclazuril. It is a benzeneacetonitrile derivative that acts as a potent inhibitor of protozoan parasites, primarily targeting the mitochondrial respiratory chain and developmental stages of Eimeria species . As a chiral compound, its biological activity, pharmacokinetics, and residue profiles differ significantly from its (S)-enantiomer and the racemic mixture, necessitating precise selection for research, formulation development, and specialized veterinary applications [1].

Why (R)-Diclazuril Cannot Be Substituted with Racemic or (S)-Diclazuril: A Comparative Pharmacological Basis


Substitution of (R)-diclazuril with racemic diclazuril or its (S)-enantiomer is scientifically unsound due to established stereoselective differences in both pharmacokinetics and pharmacodynamics. In broiler chickens, (R)-diclazuril demonstrates significantly superior anticoccidial activity at lower doses compared to (S)-diclazuril, and exhibits markedly different plasma exposure and tissue residue profiles [1]. Furthermore, the enantiomerization rate of each enantiomer is accelerated in infected animals, highlighting that in vivo behavior is not static and cannot be extrapolated from the racemate [1]. Using a generic, non-enantiopure source introduces uncontrolled variables that can confound research outcomes and compromise the efficacy of targeted veterinary formulations.

Quantitative Differentiation of (R)-Diclazuril: Evidence-Based Selection Criteria for Research and Procurement


Superior Anticoccidial Potency of (R)-Diclazuril at Low Dietary Concentrations in Broiler Chickens

At a sub-optimal dietary concentration of 0.25 mg/kg, (R)-diclazuril exhibits significantly greater anticoccidial activity than its (S)-enantiomer in broiler chickens, providing a critical advantage in scenarios requiring dose reduction or when dealing with low-level challenges. The activity of the racemate and individual enantiomers is equivalent at higher doses (≥0.5 mg/kg), making the procurement of (R)-diclazuril essential for research focused on dose-sparing or for development of low-dose formulations [1].

Anticoccidial Chiral Pharmacology Poultry Research

Stereoselective Pharmacokinetics: Lower Systemic Exposure and Faster Elimination of (R)-Diclazuril

In broiler chickens, (R)-diclazuril exhibits a significantly lower area under the plasma concentration-time curve (AUC) and a shorter elimination half-life (t1/2β) compared to (S)-diclazuril. Specifically, the AUC of (S)-diclazuril is approximately 2 times greater, and its t1/2β is 1.4 times longer than that of (R)-diclazuril (p < 0.05 for both parameters) [1]. This indicates that (R)-diclazuril is cleared from the systemic circulation more rapidly, a factor that can be advantageous for minimizing drug carryover or for studies on short-term exposure.

Pharmacokinetics Chiral Drug Analysis Veterinary Pharmacology

Stereoselective Tissue Residue Deposition: (R)-Diclazuril Shows Lower Concentrations in Muscle and Liver

The elimination of diclazuril enantiomers from chicken edible tissues is stereoselective. (R)-diclazuril residues are found at lower concentrations in muscle and liver compared to (S)-diclazuril, while the opposite pattern is observed in the kidney where (R)-diclazuril concentrations are higher [1]. This differential tissue distribution is a key factor for residue monitoring and food safety assessments, and it underscores the need for enantiomer-specific analytical methods and study design.

Residue Analysis Food Safety Chiral Toxicology

Cross-Study Comparison: Diclazuril (Racemate) Demonstrates Superior Weight Gain Over Toltrazuril in Calves

While this evidence is for the racemic mixture, it provides a crucial comparator baseline for the diclazuril scaffold against a major alternative drug class. In a 78-day field study on dairy calves naturally infected with Eimeria bovis and E. zuernii, metaphylactic treatment with diclazuril (1 mg/kg) resulted in a significantly higher average daily weight gain (+0.057 kg/day, p = 0.01) and a total body weight gain that was 4.4 kg greater compared to toltrazuril (15 mg/kg) [1]. Additionally, from day 42 to 78, diclazuril-treated calves experienced only 1 diarrhoea day compared to 18 days for the toltrazuril group (P=0.0027) [2].

Bovine Coccidiosis Growth Performance Field Trial

Analytical Prerequisite: Established Chiral Separation Method for (R)-Diclazuril Residue Quantification

Accurate quantification of (R)-diclazuril in biological matrices requires a validated enantioselective method. A normal-phase high-performance liquid chromatography (HPLC) method has been developed for the semi-preparative separation of diclazuril enantiomers [1]. Furthermore, a reliable HPLC method for residue detection in chicken edible tissues has been established, achieving limits of quantification (LOQ) of 25 ng/g for both R- and S-diclazuril in muscle, liver, kidney, and fat, with average recovery rates ranging from 84.3% to 109.5% [2]. This analytical capability is fundamental for any research involving (R)-diclazuril's pharmacokinetics, tissue distribution, or residue depletion.

Chiral Chromatography Analytical Method Development Residue Monitoring

In Vitro Potency of Diclazuril (Racemate) Against Eimeria tenella Merozoites: An IC50 Benchmark

To contextualize the potency of the diclazuril scaffold, in vitro data from racemic diclazuril can serve as a benchmark. In a chick hepatocyte assay, racemic diclazuril inhibits second-generation merozoites of Eimeria tenella with an IC50 value of 0.0008 ppm . This high in vitro potency establishes the baseline activity of the diclazuril molecule, and further studies are needed to determine if the (R)-enantiomer exhibits a superior IC50, which would further differentiate its value for procurement.

In Vitro Assay Antiparasitic Activity Drug Discovery

Optimal Research and Industrial Scenarios for Procuring (R)-Diclazuril


Chiral Pharmacology and Dose-Sparing Anticoccidial Research

This scenario is ideal for researchers investigating the molecular basis of stereoselective anticoccidial activity. The superior potency of (R)-diclazuril at 0.25 mg/kg [1] makes it the required enantiomer for studies aimed at determining the minimum effective dose, reducing drug load in feed, or developing low-dose, enantiopure formulations.

Precision Pharmacokinetic and Residue Depletion Studies

Investigations requiring accurate determination of absorption, distribution, metabolism, and excretion (ADME) parameters or the establishment of stereoselective withdrawal periods necessitate the use of pure (R)-diclazuril. Its distinct pharmacokinetic profile, characterized by a lower AUC and shorter half-life than (S)-diclazuril [1], is essential data for these studies.

Development of Enantioselective Analytical Methods and Reference Standards

The development and validation of chiral separation methods for diclazuril residues in food-producing animals [1][2] require pure (R)-diclazuril as a certified reference material. This is a critical application for regulatory, quality control, and food safety laboratories aiming to enforce enantiomer-specific residue limits.

Targeted Formulation Development for Optimized Livestock Health

Based on the superior performance of the racemic diclazuril scaffold over toltrazuril in promoting weight gain and reducing clinical signs in cattle [1], (R)-diclazuril can be explored as a more potent and potentially safer active pharmaceutical ingredient (API) for new oral suspensions, feed additives, or long-acting formulations in ruminants and poultry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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